2-Methyl-3-furanthiol (MFT) is a volatile sulfur-containing compound with a potent, characteristic meaty aroma. [] It is naturally found in various cooked meat products [, , ], as well as in some fruits, vegetables, and fermented products. [, , , ] Its presence in food is often attributed to the Maillard reaction, a complex series of chemical reactions between sugars and amino acids that occurs during cooking. [, ] MFT is also known for its potent aroma, possessing a low odor threshold, making it detectable even in minute quantities. [, , , ]
The synthesis of 2-methyl-3-furanthiol involves multiple steps, typically executed in a controlled laboratory or industrial setting. The following outlines a common synthetic route:
This multi-step synthesis allows for the efficient production of the compound while maintaining high yields.
The molecular structure of 2-methyl-3-furanthiol features a furan ring with a methyl group and a thiol group attached. The structural formula can be represented as follows:
The compound's InChI key is RUYNUXHHUVUINQ-UHFFFAOYSA-N, which provides a unique identifier for its chemical structure in databases .
2-Methyl-3-furanthiol participates in various chemical reactions due to its functional groups:
These reactions are significant for its applications in flavor chemistry and potential synthesis of other sulfur-containing compounds.
The mechanism of action for 2-methyl-3-furanthiol primarily revolves around its role as a flavor compound:
This mechanism highlights its importance not only in sensory perception but also in culinary applications.
These properties influence its behavior during food processing and storage, affecting flavor stability and intensity.
2-Methyl-3-furanthiol finds extensive applications across various fields:
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